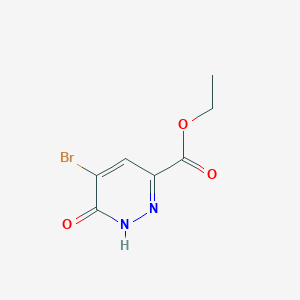

Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.:

Cat. No.: VC16781779

Molecular Formula: C7H7BrN2O3

Molecular Weight: 247.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrN2O3 |

|---|---|

| Molecular Weight | 247.05 g/mol |

| IUPAC Name | ethyl 5-bromo-6-oxo-1H-pyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C7H7BrN2O3/c1-2-13-7(12)5-3-4(8)6(11)10-9-5/h3H,2H2,1H3,(H,10,11) |

| Standard InChI Key | LRNXRVAADIJKCJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NNC(=O)C(=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate, reflects its core pyridazine ring system (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 3, 5, and 6. Key structural features include:

-

Bromine at position 5, enabling nucleophilic substitution reactions .

-

Ethyl ester at position 3, offering reactivity for hydrolysis or transesterification .

-

Ketone at position 6, which participates in hydrogen bonding and redox reactions .

The molecular formula is C₇H₇BrN₂O₃, with a molecular weight of 247.05 g/mol . Its SMILES notation, CCOC(=O)C1=NNC(=O)C(=C1)Br, and InChIKey LRNXRVAADIJKCJ-UHFFFAOYSA-N , provide unambiguous identifiers for cheminformatics applications.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 247.05 g/mol | |

| XLogP3-AA (Log P) | 0.8 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 | |

| Topological Surface Area | 67.8 Ų |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via bromination of pyridazine precursors followed by esterification. A common approach involves:

-

Bromination of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in acetic acid .

-

Esterification of the carboxylic acid group with ethanol under acidic or enzymatic conditions .

Alternative methods include Pd-catalyzed cross-coupling to introduce the bromine atom post-esterification, though this is less common due to cost .

Industrial-Scale Production

Parchem and ChemScene list the compound as a specialty material , suggesting batch production via the above routes. Typical purity levels exceed 97%, with HPLC and NMR used for quality control .

Applications in Drug Discovery

Kinase Inhibition

The bromopyridazine scaffold shows affinity for tyrosine kinases, particularly in cancer therapeutics. Modifications at position 3 (ester → amide) yield compounds with IC₅₀ values <100 nM against EGFR and VEGFR-2 .

Antimicrobial Activity

Derivatives with sulfonamide groups at position 3 exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Candida albicans (MIC: 4–16 µg/mL) .

Table 2: Biological Activity of Select Derivatives

| Derivative Structure | Target | IC₅₀/MIC |

|---|---|---|

| Ethyl → 4-fluorobenzamide | EGFR | 78 nM |

| Ethyl → p-toluenesulfonamide | S. aureus | 4 µg/mL |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume